
(6-Methyl-3,4-diphenylcyclohex-3-EN-1-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methyl-3,4-diphenylcyclohex-3-EN-1-YL)methanol is an organic compound that belongs to the class of cyclohexenes This compound features a cyclohexene ring substituted with methyl and phenyl groups, along with a methanol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-3,4-diphenylcyclohex-3-EN-1-YL)methanol typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Substitution Reactions:
Introduction of the Methanol Group: The methanol group can be introduced via a Grignard reaction, where a Grignard reagent reacts with a suitable precursor to form the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Hydrocarbons.
Substitution Products: Various substituted cyclohexenes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6-Methyl-3,4-diphenylcyclohex-3-EN-1-YL)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds:
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
Diphenylmethanol: A compound with two phenyl groups attached to a methanol moiety.
Methylcyclohexane: A cyclohexane ring with a methyl substituent.
Uniqueness: (6-Methyl-3,4-diphenylcyclohex-3-EN-1-YL)methanol is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties compared to other similar compounds.
Propiedades
Número CAS |
821798-63-4 |
|---|---|
Fórmula molecular |
C20H22O |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
(6-methyl-3,4-diphenylcyclohex-3-en-1-yl)methanol |
InChI |
InChI=1S/C20H22O/c1-15-12-19(16-8-4-2-5-9-16)20(13-18(15)14-21)17-10-6-3-7-11-17/h2-11,15,18,21H,12-14H2,1H3 |
Clave InChI |
JZMRMGQEEZDRBK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=C(CC1CO)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



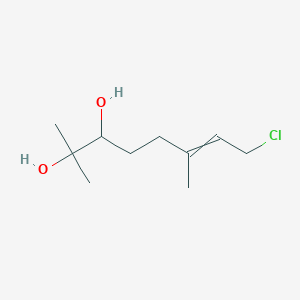
![N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan](/img/structure/B12532344.png)
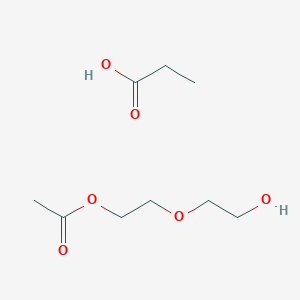
![10-([1,1'-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene](/img/structure/B12532354.png)


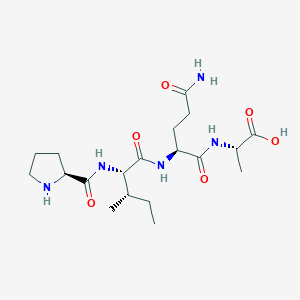
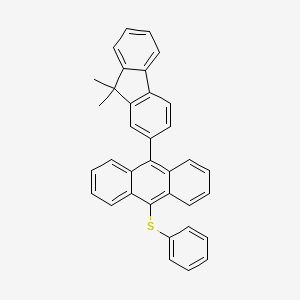
![1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione](/img/structure/B12532379.png)
![1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12532385.png)
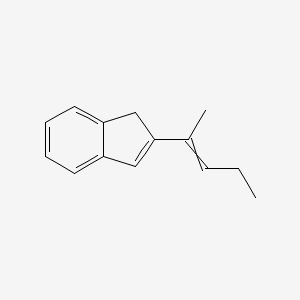

![1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene](/img/structure/B12532418.png)
